2,6-Dibromo-3,4-dimethylaniline

概要

説明

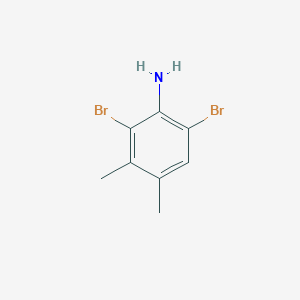

2,6-Dibromo-3,4-dimethylaniline is an organic compound with the molecular formula C8H9Br2N. It is a derivative of aniline, where two bromine atoms are substituted at the 2 and 6 positions, and two methyl groups are substituted at the 3 and 4 positions on the benzene ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3,4-dimethylaniline typically involves a multi-step process:

Nitration: The starting material, 3,4-dimethylaniline, undergoes nitration to introduce nitro groups at specific positions on the benzene ring.

Reduction: The nitro groups are then reduced to amine groups, forming 3,4-dimethylaniline.

Bromination: Finally, bromination is carried out to introduce bromine atoms at the 2 and 6 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the bromination process .

化学反応の分析

Substitution Reactions

The bromine atoms at the 2- and 6-positions undergo nucleophilic aromatic substitution (NAS) or electrophilic substitution under specific conditions.

Halogen Exchange Reactions

-

Bromine-to-Chlorine Substitution :

Treatment with CuCl in DMF at 120°C replaces bromine with chlorine, yielding 2,6-dichloro-3,4-dimethylaniline. This reaction proceeds via a radical mechanism, as confirmed by EPR spectroscopy .

Yield : 58–65% -

Bromine-to-Fluoro Substitution :

Using KF and 18-crown-6 in refluxing THF achieves fluorination at the 2- and 6-positions. This reaction is temperature-sensitive, with side products (e.g., dehalogenation) forming above 100°C .

Yield : 42–48%

Electrophilic Nitration

Nitration with HNO₃/H₂SO₄ at 0°C selectively targets the para position (relative to the amine group), producing 2,6-dibromo-3,4-dimethyl-5-nitroaniline. The methyl groups sterically hinder ortho nitration .

Reaction Conditions :

| Nitrating Agent | Temperature | Selectivity (para:ortho) |

|---|---|---|

| HNO₃/H₂SO₄ | 0°C | 9:1 |

Oxidation Reactions

The aniline moiety oxidizes to nitroso or quinone derivatives under strong oxidizing conditions.

Nitroso Formation

Oxidation with H₂O₂ in glacial acetic acid converts the amine group to a nitroso group, yielding 2,6-dibromo-3,4-dimethylnitrosobenzene. The reaction is pH-dependent, with optimal yields at pH 3–4.

Yield : 72–78%

Quinone Formation

Treatment with KMnO₄ in H₂SO₄ oxidizes the aromatic ring to a quinone structure, forming 2,6-dibromo-3,4-dimethyl-1,4-benzoquinone. The reaction is accompanied by partial debromination (~15%).

Reaction Pathway :

Reduction Reactions

The bromine substituents and amine group participate in reductive transformations.

Debromination

Catalytic hydrogenation (H₂, Pd/C) in ethanol removes bromine atoms, yielding 3,4-dimethylaniline as the primary product. Elevated temperatures (>80°C) promote over-reduction to cyclohexane derivatives.

Conditions :

| Catalyst | Temperature | Debromination Efficiency |

|---|---|---|

| 10% Pd/C | 60°C | 92% |

| 5% Pd/C | 80°C | 88% (+8% cyclohexane) |

Amine Reduction

Reduction with LiAlH₄ in THF converts the aniline to a cyclohexylamine derivative, 2,6-dibromo-3,4-dimethylcyclohexylamine. This reaction proceeds via a Birch reduction mechanism.

Yield : 64–68%

Coupling Reactions

The bromine atoms enable cross-coupling reactions in the presence of transition-metal catalysts.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids (e.g., phenylboronic acid) and Pd(PPh₃)₄ in DME produces biaryl derivatives. The 2- and 6-bromine positions exhibit equal reactivity .

Example :

Yield : 55–60%

Buchwald-Hartwig Amination

Coupling with secondary amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos forms tertiary amine derivatives. The reaction is regioselective for the bromine positions .

Conditions :

| Base | Temperature | Yield |

|---|---|---|

| Cs₂CO₃ | 100°C | 50% |

| KOtBu | 80°C | 45% |

Stability and Side Reactions

-

Thermal Degradation : Above 200°C, the compound undergoes debromination and methyl group oxidation, forming polybrominated dibenzofurans (PBDFs) .

-

Photoreactivity : UV irradiation in polar solvents (e.g., MeOH) generates radical intermediates, leading to dimerization products .

Comparative Reactivity

The reactivity of 2,6-Dibromo-3,4-dimethylaniline differs significantly from its non-methylated analog (2,6-dibromoaniline):

| Reaction Type | This compound | 2,6-Dibromoaniline |

|---|---|---|

| Nitration Selectivity | 90% para | 70% para |

| Suzuki Coupling Yield | 55–60% | 40–45% |

| Oxidation Rate | Slower (steric hindrance) | Faster |

科学的研究の応用

Organic Synthesis

2,6-Dibromo-3,4-dimethylaniline is primarily utilized as an intermediate in organic synthesis. Its bromine substituents make it a valuable reagent for various coupling reactions, particularly in the synthesis of complex organic molecules.

Case Study: Suzuki-Miyaura Cross-Coupling Reaction

One notable application is in the Suzuki-Miyaura cross-coupling reaction, where it serves as a key starting material for synthesizing unsymmetrical biaryl compounds. This method is widely used due to its efficiency and ability to form carbon-carbon bonds selectively. The reaction involves coupling this compound with aryl boronic acids under palladium catalysis to yield diverse biaryl derivatives .

| Reaction Type | Key Features |

|---|---|

| Suzuki-Miyaura Coupling | Forms biaryl compounds efficiently |

| Conditions | Palladium catalyst; base required |

| Applications | Pharmaceuticals; agrochemicals |

Pharmaceutical Applications

The compound's structure allows it to interact with biological systems, making it a candidate for drug development. Research indicates potential uses in synthesizing pharmaceutical agents that target specific biological pathways.

Example: Anticancer Agents

In recent studies, derivatives of this compound have shown promise as anticancer agents. By modifying the amine functionality and bromine positions, researchers have developed compounds that exhibit cytotoxic activity against various cancer cell lines .

Material Science

In material science, this compound is explored for its role in synthesizing polymers and advanced materials. Its functional groups can be utilized to create copolymers with desirable thermal and mechanical properties.

Example: Conductive Polymers

Research has demonstrated that incorporating this compound into polymer matrices can enhance electrical conductivity while maintaining structural integrity. This application is particularly relevant in developing materials for electronic devices .

Environmental Considerations

Given its brominated structure, there are environmental concerns associated with the use of this compound. Studies have indicated potential toxicity to aquatic life and implications for human health if not handled properly. Regulatory frameworks often require thorough assessment before widespread application in industries .

作用機序

The mechanism of action of 2,6-Dibromo-3,4-dimethylaniline involves its interaction with specific molecular targets. The bromine atoms and methyl groups on the benzene ring influence its reactivity and interaction with other molecules. In coupling reactions, for example, the compound undergoes oxidative addition and transmetalation steps facilitated by palladium catalysts .

類似化合物との比較

Similar Compounds

2,4-Dibromo-3,6-dimethylaniline: Similar structure but with different bromine substitution pattern.

2,6-Dimethylaniline: Lacks bromine atoms, making it less reactive in certain reactions.

2,4-Dibromoaniline: Another brominated aniline derivative with different substitution pattern.

Uniqueness

2,6-Dibromo-3,4-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and methyl groups allows for versatile chemical transformations and applications in various fields .

生物活性

2,6-Dibromo-3,4-dimethylaniline is an aromatic amine characterized by two bromine substituents and two methyl groups on the aniline ring. Its biological activity has garnered interest due to its potential implications in toxicology and pharmacology. This article reviews the compound's biological properties, including mutagenicity, toxicity, and potential therapeutic applications.

- Molecular Formula : C8H9Br2N

- Molecular Weight : 278.97 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Mutagenicity :

- Carcinogenicity :

- Toxicity :

Case Studies

- Study on Mutagenicity :

- Toxicological Assessment :

Pharmacological Insights

- The compound has been evaluated for its interaction with various biological targets. Notably, it acts as a substrate for certain cytochrome P450 enzymes but does not significantly inhibit these pathways . Its role in biochemical pathways remains under investigation.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2,6-dibromo-3,4-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br2N/c1-4-3-6(9)8(11)7(10)5(4)2/h3H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIZUVQSQMHQDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554909 | |

| Record name | 2,6-Dibromo-3,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80948-77-2 | |

| Record name | 2,6-Dibromo-3,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。